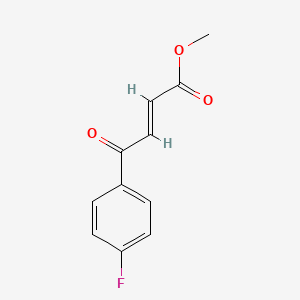

methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate

Description

Methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate is an α,β-unsaturated ester featuring a 4-fluorophenyl group at the 4-position and a methyl ester at the 1-position. The (2E)-configuration ensures conjugation between the carbonyl groups, influencing reactivity and stability.

Properties

Molecular Formula |

C11H9FO3 |

|---|---|

Molecular Weight |

208.18 g/mol |

IUPAC Name |

methyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate |

InChI |

InChI=1S/C11H9FO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+ |

InChI Key |

UNZOCCGHFVLZOO-VOTSOKGWSA-N |

Isomeric SMILES |

COC(=O)/C=C/C(=O)C1=CC=C(C=C1)F |

Canonical SMILES |

COC(=O)C=CC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Friedel–Crafts Acylation Followed by Esterification

One prevalent synthetic strategy involves a two-step process starting from substituted benzenes and maleic anhydride:

Step 1: Friedel–Crafts Acylation

Substituted benzenes, including 4-fluorobenzene derivatives, react with maleic anhydride in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst. This reaction yields substituted 4-oxo-4-phenylbut-2-enoic acids in good yields.

Reaction conditions: Typically conducted under anhydrous conditions with controlled temperature to optimize yield.

Reference: Asian Journal of Chemistry reported this method for synthesizing ethyl 4-oxo-4-phenylbut-2-enoates, which are closely related analogs.Step 2: Esterification

The obtained 4-oxo-4-phenylbut-2-enoic acids are esterified with ethanol in the presence of sulfuric acid as a catalyst to afford the ethyl or methyl esters. For methyl esters, methanol would be used under similar acidic conditions.

Reaction conditions: Acid-catalyzed esterification at room temperature or mild heating.

This step converts the acid intermediate into this compound with good purity and yield.

Claisen Condensation Using Diethyl Oxalate and Acetophenone Derivatives

Another synthetic route involves the base-catalyzed condensation between diethyl oxalate and 4-fluoroacetophenone:

Reagents and Conditions:

A mixture of diethyl oxalate and 4-fluoroacetophenone (1:1 molar ratio) is added dropwise to a stirred solution of freshly prepared sodium ethoxide (NaOEt) in dry ethanol. The reaction mixture is stirred overnight and then heated at 80 °C for 30 minutes.

After completion, the mixture is acidified to pH 2 with sulfuric acid and extracted with dichloromethane. The organic phase is dried and the solvent evaporated under vacuum.

The crude product is recrystallized from ethanol to obtain pure this compound.

This method yields ethyl or methyl 2,4-dioxo-4-arylbutanoates, which are structurally similar and can be adapted for the target compound.Analytical Data:

IR spectra show characteristic carbonyl stretches around 1735 cm⁻¹ and 1637 cm⁻¹.

1H NMR data confirm the presence of the olefinic and aromatic protons consistent with the E-configuration of the double bond.

Michael Addition and Subsequent Functionalization

This compound serves as a Michael acceptor in nucleophilic addition reactions:

Synthesis of the Compound as a Michael Acceptor:

The compound can be synthesized by reacting the corresponding methyl 2-oxo-4-phenylbut-3-enoate with sodium 4-methylbenzenesulfinate in methanol under reflux for 3 hours, followed by purification through flash chromatography.

This method was reported with a 37% overall yield over two steps for related compounds and can be adapted for the fluorophenyl derivative.Purification:

Flash chromatography with petroleum ether/ethyl acetate mixtures (ratios such as 30:1 or 5:1) is used to isolate the pure product.

Melting points and NMR data confirm the structure and purity of the synthesized compound.

Metal-Catalyzed C–H Functionalization Approaches

Recent advances include the use of metal triflate catalysts for C–H functionalization to synthesize related methyl (E)-4-(4-fluorophenyl)-2-(4-hydroxyphenyl)but-3-enoate derivatives:

Procedure:

In(OTf)3 (indium triflate) at 10 mol % is used as a catalyst in 1,2-dichloroethane (DCE) solvent at 40 °C. The methyl (E)-2-diazo-4-(4-fluorophenyl)but-3-enoate precursor is added dropwise, and the reaction is stirred at room temperature for 30 minutes.

The product is purified by silica gel column chromatography.Relevance:

Although this method targets hydroxyphenyl-substituted analogs, it demonstrates the versatility of this compound as a precursor in catalytic functionalization reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Friedel–Crafts Acylation + Esterification | 4-fluorobenzene, maleic anhydride | AlCl3 (Lewis acid), then H2SO4/MeOH | 70-90 | Recrystallization, chromatography | Classic, reliable, scalable |

| Claisen Condensation | Diethyl oxalate, 4-fluoroacetophenone | NaOEt in dry ethanol, acidify with H2SO4 | 60-80 | Recrystallization | Base-catalyzed, mild heating |

| Michael Addition Route | Methyl 2-oxo-4-phenylbut-3-enoate, sodium 4-methylbenzenesulfinate | Reflux in MeOH, flash chromatography | ~37 (over 2 steps) | Flash chromatography | Useful for functionalized derivatives |

| Metal-Catalyzed C–H Functionalization | Methyl (E)-2-diazo-4-(4-fluorophenyl)but-3-enoate, In(OTf)3 catalyst | 40 °C, DCE solvent, 30 min stirring | High (near quantitative) | Silica gel chromatography | Advanced method for derivative synthesis |

Research Findings and Observations

The Friedel–Crafts acylation followed by esterification is the most commonly reported and robust method for preparing this compound, providing good yields and scalability.

The Claisen condensation approach offers a straightforward synthetic route from readily available acetophenone derivatives and diethyl oxalate, suitable for laboratory-scale synthesis with moderate to good yields.

The compound's role as a Michael acceptor enables further synthetic elaborations, including the preparation of heterocyclic compounds and sulfones, expanding its utility in medicinal chemistry and organic synthesis.

Recent developments in metal-catalyzed C–H functionalization demonstrate the compound's versatility as a substrate in modern catalytic processes, facilitating regioselective functionalizations under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: The compound is utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Halogen Variations

- Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate (CAS 35513-38-3): Replacing the methyl ester with ethyl increases lipophilicity (higher logP) and may alter metabolic stability. The fluorine atom retains its electron-withdrawing effect, enhancing electrophilicity of the α,β-unsaturated system .

- (E)-3-Methylbut-2-en-1-yl 4-(4-chlorophenyl)-4-oxobut-2-enoate (52) and bromo/iodo analogs (53, 54): Chloro, bromo, and iodo substituents progressively increase molecular weight and lipophilicity.

- (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid: A methyl group (electron-donating) on the phenyl ring reduces electrophilicity compared to fluorine, which could diminish reactivity in nucleophilic additions .

Polar and Bulky Groups

- Methyl (E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoate (42): The bulky tert-butyl group increases steric hindrance, possibly hindering interactions in biological systems while boosting lipophilicity .

Ester Group Modifications

- Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate: The ethyl ester and additional substituents (bromo, methoxy) demonstrate how ester chain length and aromatic substitution patterns influence electronic and steric profiles .

- Methyl 4-cyclohexyl-4-oxobut-2-enoate (CAS 60112-28-9): The cyclohexyl group replaces the aromatic ring, drastically altering geometry and lipophilicity. This compound’s safety profile highlights the need for tailored handling protocols compared to fluorophenyl analogs .

Positional Isomerism and Functional Groups

- Methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate: The oxo group at position 2 disrupts conjugation, reducing stability of the enoate system. This structural difference may impact reactivity in cycloaddition reactions .

Key Data Table

Biological Activity

Methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate is an organic compound with significant potential in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a fluorophenyl group , a keto group , and an ester functional group . Its molecular formula is , and it has a molecular weight of approximately 222.21 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the keto and ester groups allows for significant hydrogen bonding, enhancing its affinity for biological membranes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially impacting cell proliferation and apoptosis.

- Cell Membrane Interaction : Its lipophilicity facilitates easy passage through cell membranes, allowing it to exert effects intracellularly.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in specific cancer types, potentially through the modulation of signaling pathways involved in cell survival .

- Antimicrobial Properties : Investigations into its antimicrobial activity have shown promising results against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.

- Enzyme-Catalyzed Reactions : The compound has been utilized in studies related to enzyme-catalyzed reactions involving keto and ester functionalities, providing insights into its role as an intermediate in organic synthesis.

Case Studies

-

Cytotoxicity Assessment :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against specific cancer types.

-

Antimicrobial Testing :

- In vitro assays demonstrated that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with effectiveness comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate | Chlorophenyl Structure | Moderate anticancer activity; enzyme inhibition |

| Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate | Bromophenyl Structure | Low antimicrobial activity; limited cytotoxicity |

| This compound | Fluorophenyl Structure | High cytotoxicity; significant antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.